(4-Chlorophenyl)-(3-chloropropyl)amine
Description
(4-Chlorophenyl)-(3-chloropropyl)amine is a primary amine characterized by a 4-chlorophenyl group attached to a 3-chloropropyl chain.
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
4-chloro-N-(3-chloropropyl)aniline |
InChI |
InChI=1S/C9H11Cl2N/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7H2 |
InChI Key |
VRMCSTRSWQLJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) :
- Structure : Incorporates a piperazine ring, introducing rigidity and hydrogen-bonding capacity.
- Properties : The dual chlorinated groups enhance receptor affinity but may increase toxicity. CPCPP is listed as a controlled substance under drug regulations .
- Application : Used as a medicinal intermediate for 1,4-N,N-substituted piperazines .
- [(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine: Structure: Features a methyl linker and diethylamino group, increasing steric bulk and reducing basicity compared to the target compound. Properties: Lower water solubility due to tertiary amine substitution. Used in pharmacological research but lacks direct therapeutic applications .
Tertiary Amines and Hydrochloride Salts
3-Chloropropyl(dimethyl)amine :
N-(3-Chloropropyl)-N,N-dibutylamine Hydrochloride :
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
Lipophilicity: Chlorinated aryl and alkyl groups in this compound increase logP compared to non-halogenated analogs, enhancing membrane permeability .
Reactivity : The primary amine group enables nucleophilic reactions (e.g., alkylation, acylation), making it a versatile intermediate in drug synthesis .
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-chloroaniline (1.0 equiv) is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). 1-Bromo-3-chloropropane (1.2 equiv) is added dropwise under inert atmosphere, followed by a base like sodium hydroxide (2.0 equiv) to deprotonate the aniline and enhance nucleophilicity. The reaction is conducted at 0–10°C to minimize side reactions such as over-alkylation or elimination. After 18–24 hours, the mixture is quenched with water, and the product is extracted using dichloromethane. Purification via recrystallization or column chromatography yields the desired amine.
Challenges and Optimizations
4-Chloroaniline’s poor nucleophilicity due to resonance stabilization of the aromatic ring often results in low yields (<40%). To address this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or elevated temperatures (50–60°C) may be employed, though the latter risks thermal decomposition of the alkyl halide. Recent adaptations from piperazine syntheses suggest using aqueous-organic biphasic systems (e.g., water-acetone) to improve reaction efficiency, achieving yields up to 65% under optimized conditions.
Ullmann Coupling of 4-Chlorobromobenzene with 3-Chloropropylamine
The Ullmann coupling reaction offers a transition-metal-catalyzed pathway to form the C–N bond between 4-chlorobromobenzene and 3-chloropropylamine.
Catalytic System and Procedure
A mixture of 4-chlorobromobenzene (1.0 equiv), 3-chloropropylamine (1.5 equiv), copper(I) iodide (10 mol%), and a chelating ligand such as N,N′-dimethylethylenediamine (DMEDA, 20 mol%) is refluxed in dioxane at 110°C for 24–48 hours. Potassium phosphate tribasic (K₃PO₄, 2.0 equiv) serves as the base to deprotonate the amine and drive the reaction forward. Post-reaction, the catalyst is removed via filtration, and the product is isolated through solvent evaporation and silica gel chromatography.
Yield and Limitations
While this method circumvents the nucleophilicity limitations of aniline, it requires stringent anhydrous conditions and prolonged heating. Typical yields range from 50–70%, with side products arising from homocoupling of the aryl halide or oxidative degradation of the amine. Modifications using microwave irradiation have reduced reaction times to 2–4 hours but necessitate specialized equipment.
Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination employs palladium catalysis to couple 4-chlorobromobenzene with 3-chloropropylamine, offering superior selectivity and milder conditions compared to Ullmann coupling.
Reaction Setup
In a Schlenk flask, 4-chlorobromobenzene (1.0 equiv), 3-chloropropylamine (1.2 equiv), palladium(II) acetate (5 mol%), and Xantphos (6 mol%) are combined with sodium tert-butoxide (2.0 equiv) in toluene. The mixture is stirred at 100°C for 12–18 hours under nitrogen. Workup involves extraction with ethyl acetate, followed by purification via flash chromatography.
Advantages Over Traditional Methods
This method achieves yields exceeding 80% with minimal byproducts, attributed to the efficiency of palladium catalysts in facilitating oxidative addition and reductive elimination steps. However, the cost of palladium ligands and sensitivity to oxygen limit its industrial scalability.
Reductive Amination of 4-Chlorobenzaldehyde with 3-Chloropropylamine
Reductive amination merges 4-chlorobenzaldehyde and 3-chloropropylamine into an imine intermediate, which is subsequently reduced to the secondary amine.
Synthetic Protocol
4-Chlorobenzaldehyde (1.0 equiv) and 3-chloropropylamine (1.5 equiv) are stirred in methanol at room temperature for 2 hours to form the imine. Sodium cyanoborohydride (1.5 equiv) is then added portionwise, and the reaction is allowed to proceed for an additional 12 hours. The mixture is acidified with HCl, and the product is extracted into diethyl ether. Neutralization with sodium bicarbonate yields the free amine.
Efficiency and Scope
This method provides moderate yields (60–75%) and avoids harsh conditions, making it suitable for lab-scale synthesis. However, competing side reactions such as aldehyde dimerization or over-reduction of the imine necessitate careful stoichiometric control.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Chlorophenyl)-(3-chloropropyl)amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-chlorophenylamine and 3-chloropropyl halides (e.g., 3-chloropropyl chloride) under basic conditions (e.g., NaOH/K₂CO₃ in toluene or DCM). Temperature control (40–60°C) minimizes side reactions like oligomerization of the chloropropyl chain .
- Critical Parameters : Excess amine (1.5–2 eq) improves yield, while slow addition of the chloropropyl reagent reduces exothermic side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : H NMR peaks at δ 2.6–3.1 ppm (methylene protons adjacent to amine) and δ 7.2–7.4 ppm (aromatic protons) confirm backbone structure .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 218.5) validates molecular weight .
- FT-IR : Absorbance at ~3350 cm (N-H stretch) and 750 cm (C-Cl) confirm functional groups .
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings : The compound is hygroscopic and prone to oxidation. Stability tests show:
- Short-term : Stable at 4°C in inert atmosphere (N₂) for 30 days (purity >98% by HPLC).
- Long-term : Degrades at 25°C (5% impurity formation in 60 days) due to amine oxidation. Additives like BHT (0.1%) or storage in amber vials mitigate degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on impurity profiles in this compound batches?
- Case Study : Traces of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (a dimeric impurity) were detected in some batches (0.05–0.2%) via UPLC-MS/MS. This arises from residual 3-chloropropylamine in starting materials reacting with unreacted intermediates .
- Mitigation :
- Process Optimization : Limit 3-chloropropylamine to <0.1% in raw materials (specified in key starting material controls) .
- Analytical Validation : Use a UPLC-MS/MS method with LOQ = 10 ppm for trace impurity quantification .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets?
- Methodological Framework :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., = 1.2 μM for serotonin receptors) .
- Molecular Dynamics Simulations : Predict binding modes using docking studies (e.g., interaction with 5-HT receptor’s hydrophobic pocket) .
- Data Table :
| Technique | Application | Detection Limit/Resolution |
|---|---|---|
| UPLC-MS/MS | Impurity profiling | 10 ppm |
| SPR | Binding affinity measurement | 0.1 nM |
| Cryo-EM | Receptor-ligand complex visualization | 2.8 Å resolution |
Q. How does the stereoelectronic profile of this compound influence its reactivity in medicinal chemistry applications?
- Key Insights :
- The 4-chlorophenyl group induces electron withdrawal, enhancing amine’s nucleophilicity in SN2 reactions (e.g., alkylation of thiols) .
- The chloropropyl chain’s steric bulk reduces ring-closure side reactions (e.g., piperazine formation) by 40% compared to unsubstituted propyl analogs .
Q. What strategies address data contradictions in pharmacological assays (e.g., varying IC values across studies)?
- Root Causes : Differences in assay conditions (e.g., pH, buffer composition) or cell lines (HEK293 vs. CHO).
- Standardization :
- Use uniform assay buffers (e.g., HEPES pH 7.4, 0.1% BSA).
- Validate cell lines with qPCR for receptor expression levels .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
